
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical applications. This compound features a quinoline ring system with a chloro and hydroxy substituent, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-2-hydroxyquinoline with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques.
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis. This method uses microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield an amino derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in drug discovery and development.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in studying the mechanisms of microbial resistance and developing new antimicrobial agents.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, such as anticancer, anti-inflammatory, and antiviral agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoline structure.
Mecanismo De Acción
The mechanism of action of 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and chloro substituents on the quinoline ring enhance its binding affinity to enzymes and receptors. For example, it may inhibit microbial enzymes by binding to their active sites, disrupting essential biochemical processes. In cancer cells, it may interfere with signaling pathways, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid can be compared with other quinoline derivatives, such as:
2-Hydroxyquinoline: Lacks the chloro substituent, resulting in different biological activity and chemical reactivity.
7-Chloroquinoline: Lacks the hydroxy group, affecting its solubility and interaction with molecular targets.
2-(7-Bromo-2-hydroxyquinolin-3-yl)acetic acid: Similar structure but with a bromo substituent instead of chloro, which may alter its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H8ClNO3 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
2-(7-chloro-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-8-2-1-6-3-7(4-10(14)15)11(16)13-9(6)5-8/h1-3,5H,4H2,(H,13,16)(H,14,15) |
Clave InChI |
PZJPZUHSEBJPOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


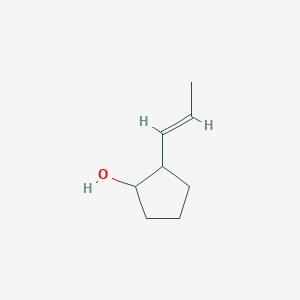
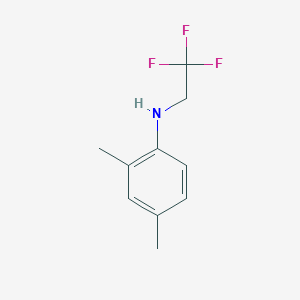
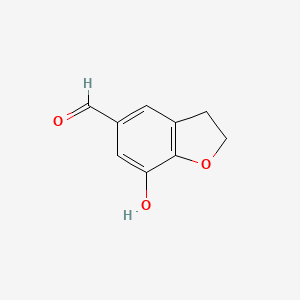

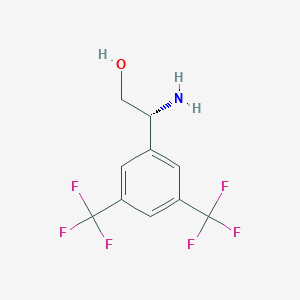
![Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13320343.png)


![(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
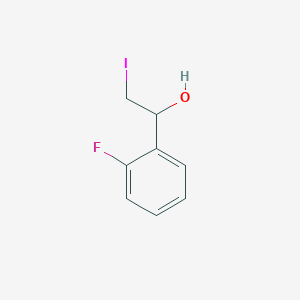
![3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13320373.png)

![[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B13320384.png)
![tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13320386.png)
